4-(Azetidin-2-yl)aniline

説明

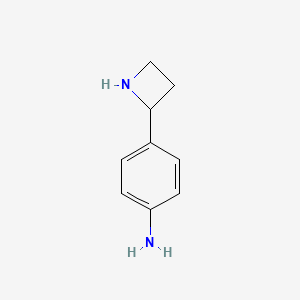

4-(Azetidin-2-yl)aniline is an aromatic amine derivative featuring an azetidine ring (a four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom) attached to the para position of an aniline moiety. This compound is of significant interest in medicinal chemistry due to the unique steric and electronic properties imparted by the strained azetidine ring.

特性

分子式 |

C9H12N2 |

|---|---|

分子量 |

148.20 g/mol |

IUPAC名 |

4-(azetidin-2-yl)aniline |

InChI |

InChI=1S/C9H12N2/c10-8-3-1-7(2-4-8)9-5-6-11-9/h1-4,9,11H,5-6,10H2 |

InChIキー |

AYKDLDBJFGJLRB-UHFFFAOYSA-N |

正規SMILES |

C1CNC1C2=CC=C(C=C2)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 4-(Azetidin-2-yl)aniline, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized via intramolecular amination of organoboronates, providing a versatile route to various azetidine derivatives .

Industrial Production Methods

Industrial production of azetidines often involves scalable methods such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . This method allows for the preparation of azetidines bearing various substituents, making it suitable for large-scale production.

化学反応の分析

Coupling Reactions

The aniline moiety participates in acid- or base-catalyzed coupling reactions with carbonyl-containing compounds. For example, condensation with aldehydes forms Schiff bases, which can cyclize into β-lactams under specific conditions .

Example Reaction Pathway:

-

Schiff base formation :

-

Cyclization :

Treatment with chloroacetyl chloride and triethylamine yields β-lactam derivatives .

Key Conditions:

-

Solvent: 1,4-Dioxane or ethanol

-

Catalysts: Triethylamine (TEA), glacial acetic acid

Nucleophilic Substitution at the Azetidine Ring

The strained azetidine ring undergoes ring-opening reactions with electrophiles or nucleophiles. For instance:

-

α-Acylation : Reaction with acyl chlorides (e.g., chloroacetyl chloride) replaces the azetidine hydrogen, forming α-acylated derivatives .

-

Ring Expansion : Under photoredox conditions, azetidines can expand to pyrrolin-4-ones via radical intermediates .

Mechanistic Insight:

The azetidine’s nitrogen acts as a nucleophile, attacking electrophilic carbons in acyl chlorides or ketenes .

Acylation of the Aniline Group

The primary amine group undergoes acylation with reagents like phenoxyacetyl chloride or methoxyacetic acid. This reaction is critical for synthesizing bioactive derivatives .

Example:

Yield Data:

| Acylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenoxyacetyl chloride | N-Acylated β-lactam | 82–99 | |

| Chloroacetyl chloride | 3-Chloroazetidinone | 77–85 |

Oxidative Dearylation

The N-aryl group (e.g., p-ethoxyphenyl) can be oxidatively removed using ceric ammonium nitrate (CAN) to yield N-unsubstituted azetidinones .

Optimized Conditions:

Electrophilic Aromatic Substitution (EAS)

The aniline ring directs electrophiles to the para position due to resonance effects. Electron-withdrawing groups (EWGs) like Cl or NO₂ enhance reactivity toward nitration or sulfonation .

Impact of Substituents:

-

EWGs (e.g., Cl, NO₂): Increase antimicrobial activity via enhanced electrophilic reactivity .

-

EDGs (e.g., NH₂): Improve antioxidant capacity by stabilizing radical intermediates .

Coordination Chemistry

The compound’s dual nitrogen centers act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic applications .

Example Complexation:

科学的研究の応用

作用機序

The mechanism of action of 4-(Azetidin-2-yl)aniline involves the interaction of the azetidine ring with various molecular targets. The ring strain in azetidines makes them highly reactive, allowing them to participate in a range of chemical reactions. The aniline moiety can interact with biological targets through hydrogen bonding and π-π interactions, contributing to the compound’s biological activity .

類似化合物との比較

Comparison with Structural Analogs

Substituent Heterocycles: Electronic and Steric Effects

The substituent attached to the aniline ring critically influences the compound’s physicochemical properties and bioactivity. Below is a comparison with key analogs:

Benzimidazole-Substituted Anilines

- Example: 4-(1H-Benzo[d]imidazol-2-yl)aniline (CAS 2963-77-1) Molecular Formula: C₁₃H₁₁N₃ Molecular Weight: 209.25 g/mol Properties: The planar benzimidazole ring enhances π-conjugation, improving stability and binding affinity in pharmaceutical targets. Derivatives exhibit anti-HCV activity, as shown in hydrazine-cyclized pyrazole analogs .

Thiophene-Substituted Anilines

- Example: 4-(2-Thienyl)aniline (CAS 70010-48-9) Molecular Formula: C₁₀H₉NS Molecular Weight: 175.25 g/mol Properties: The electron-rich thiophene ring promotes charge transport, making such derivatives useful in conductive polymers (e.g., 4-(2-thiophen)-aniline in Figure 1 of ).

Piperidine-Substituted Anilines

- Example : 4-(Piperidin-1-yl)-2-(trifluoromethyl)aniline

- Molecular Formula : C₁₂H₁₅F₃N₂

- Molecular Weight : 244.26 g/mol

- Properties : The six-membered piperidine ring offers conformational flexibility and moderate basicity. The trifluoromethyl group enhances lipophilicity, aiding blood-brain barrier penetration.

- Key Difference : Azetidine’s smaller ring size increases ring strain, which may accelerate reactivity in nucleophilic substitutions or ring-opening reactions .

Physicochemical Properties

生物活性

4-(Azetidin-2-yl)aniline is a compound belonging to the class of azetidines, which are four-membered cyclic amines. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. The structure-activity relationship (SAR) of azetidine derivatives suggests that modifications on the azetidine ring can significantly influence their pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that azetidine derivatives exhibit notable antimicrobial properties. A study evaluating various derivatives, including this compound, found that several compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring enhanced their efficacy.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 15 | 50 |

| S. aureus | 18 | 30 | |

| P. aeruginosa | 12 | 70 |

These results indicate that modifications to the azetidine structure can lead to enhanced antimicrobial properties, making them potential candidates for further development in antibiotic therapies .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One particular study focused on its ability to inhibit tubulin polymerization, which is a crucial mechanism in cancer cell proliferation. The compound showed promising antiproliferative effects in breast cancer cell lines, promoting apoptosis through modulation of key proteins involved in cell survival .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Tubulin polymerization inhibition |

| HeLa (Cervical Cancer) | 30 | Induction of apoptosis |

The findings suggest that the compound may serve as a lead for developing new anticancer agents, especially when combined with other therapeutic modalities .

Structure-Activity Relationship (SAR)

The biological activity of azetidine derivatives is heavily influenced by their structural components. The presence of EWGs, such as chlorine or nitro groups, at specific positions on the phenyl ring enhances both antimicrobial and anticancer activities. For instance, compounds with para-substituted groups exhibited greater potency compared to their ortho or meta counterparts .

Case Studies

-

Case Study: Antimicrobial Efficacy

A recent study synthesized various azetidine derivatives and tested their antimicrobial efficacy against a panel of pathogens. The results demonstrated that compounds with a para-chloro substitution exhibited the highest antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating that strategic modifications can lead to significant improvements in efficacy . -

Case Study: Anticancer Properties

Another investigation focused on the antiproliferative effects of azetidine derivatives on cancer cells. The study revealed that certain modifications led to enhanced cytotoxicity in MCF-7 cells, with mechanisms involving apoptosis induction through the regulation of BAX and Bcl-2 proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。